4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-(2-phenylethenyl)pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKJNZYHGRUXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860158 |

Source

|

| Record name | 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-41-6 |

Source

|

| Record name | Desmethoxyyagonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one: A Kavalactone of Significant Pharmacological Interest

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Bioactive Kavalactone

4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, a naturally occurring styrylpyrone, is a prominent member of the kavalactone family. Also known by its synonyms, Desmethoxyyangonin and 5,6-Dehydrokavain, this compound is a significant constituent of the kava plant (Piper methysticum), which has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative effects. Beyond its traditional applications, contemporary scientific research has identified this molecule as a promising scaffold for drug discovery, exhibiting a range of biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and synthetic methodologies related to 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Profile

The unique structural features of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, comprising a pyran-2-one core linked to a styryl moiety, are fundamental to its chemical behavior and biological interactions.

Chemical Structure:

-

Systematic Name: 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one

-

Common Synonyms: Desmethoxyyangonin, 5,6-Dehydrokavain

-

CAS Number: 15345-89-8[1]

-

Molecular Formula: C₁₄H₁₂O₃[1]

-

Molecular Weight: 228.24 g/mol

Physicochemical Properties:

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as formulation, delivery, and bioavailability.

| Property | Value | Source(s) |

| Melting Point | 133-134 °C | [2] |

| Boiling Point | ~440 °C (estimated) | [2] |

| Density | ~1.18 g/cm³ | [2] |

| Solubility | Soluble in DMSO. | [2] |

| Appearance | White to faint yellow powder. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides the definitive identification and structural elucidation of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the specific arrangement of hydrogen atoms within the molecule. Key expected signals include those for the methoxy group protons, vinylic protons of the styryl group, aromatic protons of the phenyl ring, and protons on the pyran-2-one ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Characteristic peaks would correspond to the carbonyl carbon of the lactone, carbons of the pyran-2-one ring, the methoxy carbon, and the carbons of the styryl and phenyl groups.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 228, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretching of the α,β-unsaturated lactone, C=C stretching of the aromatic ring and the styryl group, and C-O stretching of the methoxy group and the lactone.[2]

Pharmacological Profile and Mechanism of Action

4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one distinguishes itself from other major kavalactones through its primary mechanism of action.

Primary Mechanism of Action: MAO-B Inhibition

This compound is a reversible inhibitor of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. By inhibiting MAO-B, 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one can lead to an increase in dopamine levels in the brain. This dopaminergic effect is thought to contribute to the attention-enhancing properties reported for kava.[3]

Contrasting with Other Kavalactones

Unlike many other kavalactones, such as kavain, 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one does not appear to significantly modulate GABA-A receptors.[3] This distinction in its pharmacological profile is crucial for understanding its specific effects and for the targeted design of new therapeutic agents.

Potential Therapeutic Applications:

The unique pharmacological profile of this kavalactone suggests its potential in several therapeutic areas:

-

Neurodegenerative Diseases: As an MAO-B inhibitor, it holds promise for the treatment of Parkinson's disease, where dopamine deficiency is a key pathological feature.

-

Anxiolytic and Mood Disorders: While not acting on GABA-A receptors, its influence on dopamine and other monoamines may contribute to anxiolytic and mood-regulating effects.

-

Antimalarial and Antituberculosis Activity: Preliminary studies have indicated that derivatives of this compound may possess antimalarial and antituberculosis properties, opening avenues for infectious disease research.

Signaling Pathway Visualization:

Caption: Inhibition of MAO-B by 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.

Synthetic Methodologies: A Guide for the Medicinal Chemist

The synthesis of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one and its analogs is of significant interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Several established synthetic strategies can be employed to construct the styrylpyrone scaffold.

General Synthetic Workflow:

Caption: General synthetic strategies for 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.

Experimental Protocol: Synthesis via Wittig Reaction

The Wittig reaction is a robust method for the formation of the styryl double bond.[4][5][6][7][8] This protocol outlines a general procedure.

Materials:

-

4-Methoxy-6-formyl-2H-pyran-2-one (or a suitable precursor that can be converted to the aldehyde)

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Anhydrous work-up and purification reagents

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution to 0 °C.

-

Dissolve 4-methoxy-6-formyl-2H-pyran-2-one in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Wittig ylide is highly basic and will be quenched by water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

-

Inert Atmosphere: The ylide is also sensitive to air and can be oxidized. An inert atmosphere prevents degradation of the reagent.

-

Slow Addition of Base: Slow addition of the strong base at low temperature helps to control the exothermicity of the deprotonation reaction and prevents side reactions.

-

Column Chromatography: This purification technique is essential to separate the desired product from triphenylphosphine oxide (a byproduct of the Wittig reaction) and any unreacted starting materials.

Conclusion and Future Directions

4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one stands out as a kavalactone with a distinct pharmacological profile centered on its ability to reversibly inhibit MAO-B. This mechanism of action, coupled with its potential antimalarial and antituberculosis activities, makes it a compelling lead compound for further investigation in the fields of neuropharmacology and infectious diseases. Future research should focus on:

-

Detailed SAR Studies: The synthesis and biological evaluation of a library of analogs will help to elucidate the key structural features required for potent and selective MAO-B inhibition and other desired activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of this compound.

-

Exploration of Additional Biological Targets: Comprehensive screening of this kavalactone against a broader range of biological targets may reveal novel mechanisms of action and therapeutic opportunities.

The continued exploration of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one and its derivatives holds significant promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

-

(E)-4-Methoxy-6-styryl-2H-pyran-2-one - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

-

Desmethoxyyangonin - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved February 13, 2026, from [Link]

-

Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC. (2020, April 24). Retrieved February 13, 2026, from [Link]

Sources

- 1. (E)-4-Methoxy-6-styryl-2H-pyran-2-one [webbook.nist.gov]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Technical Guide: Binding Affinity and Allosteric Modulation of 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (Yangonin) at GABA-A Receptors

[1]

Executive Summary

Compound Identity: 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one is the IUPAC designation for Yangonin , a major kavalactone extracted from Piper methysticum (Kava).[1]

Pharmacological Status: Unlike classical benzodiazepines (BZDs) that bind with high affinity to the

Key Insight: Current consensus indicates that Yangonin does not bind competitively to the flumazenil-sensitive benzodiazepine site.[1] Instead, it potentiates GABA-induced chloride currents (

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity of Yangonin is critical for experimental design, particularly for solubilization in electrophysiological assays.

| Property | Value / Description | Implications for Assay Design |

| Common Name | Yangonin | Primary search term for literature.[1] |

| CAS Number | 500-62-9 | Standard identifier for reagent sourcing.[1][2] |

| Molecular Formula | MW = 258.27 g/mol .[1][2] | |

| Structure | 4-methoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one | Planar, conjugated system; fluorescent properties possible.[1] |

| LogP (Lipophilicity) | ~2.5 - 3.5 | High. Requires DMSO/Ethanol for stock solutions; prone to non-specific binding in plasticware.[1] |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol | Stock solutions must be prepared in 100% DMSO; final assay concentration of DMSO must be <0.1%. |

Pharmacodynamics: Binding Affinity & Modulation

The "Binding" Paradox

Yangonin presents a technical challenge: it shows functional efficacy (potentiation) without high-affinity radioligand displacement at the BZD site.[1]

-

Benzodiazepine Site Affinity:

(Negligible).[1] Yangonin fails to displace -

Orthosteric Modulation: Yangonin enhances the specific binding of orthosteric ligands (e.g.,

-muscimol or -

Potentiation Magnitude: At

, Yangonin increases specific

Comparative Potency Data

The following table contrasts Yangonin with its analog Kavain and a standard BZD.

| Compound | Target Interaction | Affinity ( | Functional Effect ( |

| Yangonin | GABA-A (Non-BZD site) | +21% binding enhancement (at 1 | |

| Kavain | GABA-A (Non-BZD site) | +28% binding enhancement (at 0.1 | |

| Diazepam | GABA-A (BZD site) | ~0.01 | >200% (Subtype dependent) |

| Yangonin | CB1 Receptor | 0.72 | Agonist |

| Yangonin | MAO-B Enzyme | 0.085 | Inhibitor |

Mechanism of Action Visualization

The following diagram illustrates the differential binding pathways of Yangonin versus classical Benzodiazepines.

Caption: Figure 1: Differential modulation mechanism. Yangonin bypasses the classical BZD site, likely utilizing a transmembrane lipid-protein interface to allosterically enhance orthosteric binding.[1]

Experimental Methodologies

To validate Yangonin's activity, one must measure functional potentiation rather than direct displacement.

Protocol A: Radioligand Binding Enhancement Assay

Objective: Measure Yangonin's ability to increase the affinity of the receptor for a radiolabeled antagonist (

Reagents:

-

Rat brain synaptic membranes (washed/frozen).[1]

-

Radioligand:

-Bicuculline Methochloride ( -

Buffer: 50 mM Tris-Citrate (pH 7.4).[1]

Workflow:

-

Preparation: Thaw synaptic membranes and resuspend in Tris-Citrate buffer.

-

Incubation:

-

Equilibrium: Incubate at 4°C for 30 minutes. Note: Low temperature minimizes degradation and receptor desensitization.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Calculate Specific Binding = (Total - Non-Specific).[1] Plot % Enhancement vs. Log[Yangonin].

Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Direct measurement of chloride current (

Workflow Visualization:

Caption: Figure 2: TEVC workflow for assessing functional potentiation of GABA-A receptors by Yangonin.

Critical Technical Notes:

-

GABA Concentration: Use a low concentration of GABA (

to -

Perfusion Rate: High flow rate (e.g., 5 mL/min) is essential to prevent desensitization during the application of lipophilic compounds.

-

Solvent Control: Ensure DMSO concentration is matched in the control GABA solution.

Technical Challenges & Validation

Solubility & Adsorption

Yangonin is highly lipophilic.[1] In aqueous buffers used for binding assays or electrophysiology:

-

Risk: The compound may precipitate or adsorb to plastic tubing/chambers, reducing the effective concentration.

-

Mitigation: Use glass-coated reservoirs or PTFE (Teflon) tubing.[1] Verify actual concentration via HPLC if

curves are shallow or inconsistent.

Distinguishing Targets

Since Yangonin is a potent CB1 agonist (

-

Validation Step: Always co-apply a specific CB1 antagonist (e.g., Rimonabant) in complex tissue assays to isolate the GABAergic component.

References

-

Chua, H. C., et al. (2016). Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism. PLOS ONE.[1][3] Link

-

Ligresti, A., et al. (2012). Kavalactones and the endocannabinoid system: the plant-derived yangonin is a novel CB1 receptor ligand.[1][2] Pharmacological Research.[1][2][3][5][6] Link

-

Jussofie, A., et al. (1994). Kavapyrone enriched extract from Piper methysticum as modulator of the GABA binding site in different regions of rat brain. Psychopharmacology.[1][3][4][7][[“]][9] Link

-

Singh, Y. N., & Singh, N. N. (2002). Therapeutic potential of kava in the treatment of anxiety disorders. CNS Drugs.[1][5][6][7] Link

-

Prinsloo, D., et al. (2019). Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum).[1] Planta Medica.[1][7] Link

Sources

- 1. Yangonin - Wikipedia [en.wikipedia.org]

- 2. Yangonin - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Interaction of various Piper methysticum cultivars with CNS receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of various Piper methysticum cultivars with CNS receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to Kavalactones — Part 4: Yangonin and Desmethoxyyangonin — Kava Coalition™ [kavacoalition.org]

- 8. consensus.app [consensus.app]

- 9. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Biosynthetic Pathways of Pyran-2-Ones in Piper methysticum

Executive Summary

Piper methysticum G. Forst, commonly known as kava, is a plant of significant ethnobotanical and pharmaceutical interest, primarily due to its production of a unique class of psychoactive pyran-2-one derivatives called kavalactones.[1][2] These polyketide natural products are the active principles behind kava's well-documented anxiolytic and sedative properties.[3][4] Understanding the intricate biosynthetic machinery that constructs these molecules is paramount for quality control, metabolic engineering, and the development of novel, non-addictive psychiatric therapeutics.[5] This guide provides a detailed technical exploration of the kavalactone biosynthetic pathway, from the foundational phenylpropanoid precursors to the complex enzymatic reactions that forge the core pyran-2-one scaffold and the subsequent tailoring steps that generate the diverse array of known kavalactones. We will dissect the key enzymatic players, provide field-proven experimental protocols for their analysis, and discuss the implications for synthetic biology and drug discovery.

Part 1: The Phenylpropanoid Gateway - Forging the Starter Units

The journey to kavalactone synthesis begins not within the polyketide machinery itself, but in the general phenylpropanoid pathway, a metabolic route ubiquitous in higher plants for producing a vast array of secondary metabolites.[6] This initial phase is responsible for generating the hydroxycinnamoyl-CoA thioesters that serve as the "starter" molecules for the polyketide synthase engine.

The process initiates with the amino acid L-phenylalanine . A sequence of three core enzymatic reactions converts it into the activated starter unit, p-coumaroyl-CoA :

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is a critical entry point, channeling primary metabolic output into the secondary metabolic grid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position of the phenyl ring to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[7] This molecule is a crucial branch-point metabolite, standing at the crossroads of flavonoid, lignin, and, pertinently, kavalactone biosynthesis.[4][7]

Further modifications of p-coumaric acid before CoA ligation can lead to other starter units like ferulic acid, which ultimately results in kavalactones with different substitution patterns on the phenyl ring.[6]

Part 2: The Core Polyketide Assembly - Evolution and Mechanism of Styrylpyrone Synthase

The defining step in kavalactone biosynthesis is the formation of the characteristic 6-membered pyran-2-one lactone ring, also known as the styrylpyrone scaffold. This reaction is catalyzed by a Type III Polyketide Synthase (PKS).[8][9]

The Evolutionary Divergence from Chalcone Synthase

In the vast majority of plants, the enzyme chalcone synthase (CHS) utilizes p-coumaroyl-CoA and three molecules of the extender unit, malonyl-CoA, to produce a tetraketide intermediate.[10][11] This intermediate is then cyclized via an intramolecular Claisen condensation to form the chalcone backbone, leading to the production of flavonoids.[7] Piper methysticum also produces flavonoids, specifically flavokavains, using a conventional CHS.[4]

However, phylogenetic and functional analyses have revealed that kava possesses two paralogous and neofunctionalized enzymes, Styrylpyrone Synthase 1 (PmSPS1) and Styrylpyrone Synthase 2 (PmSPS2) .[5][7] These enzymes evolved from an ancestral CHS but have acquired a distinct catalytic function. Instead of condensing three malonyl-CoA units, PmSPS1 and PmSPS2 perform only two successive decarboxylative condensations with malonyl-CoA, generating a triketide intermediate.[12][13] Crucially, this shorter polyketide chain does not undergo Claisen condensation. Instead, it cyclizes via lactonization to form the styrylpyrone scaffold, yielding the first kavalactone precursor, bisnoryangonin .[7][8] This functional shift represents the key evolutionary innovation that opened the metabolic pathway to kavalactones.[14]

Caption: Simplified overview of the major enzymatic steps in kavalactone biosynthesis.

Part 4: Quantitative Profile of Major Kavalactones

The relative abundance of the six major kavalactones defines the "chemotype" of a kava plant, which is critical for its pharmacological effects. While absolute concentrations vary widely based on cultivar, age, and growing conditions, the relative profile is a more stable characteristic.

| Kavalactone | Typical Relative Abundance (%) | Key Biosynthetic Feature |

| Desmethoxyyangonin | 10 - 25% | Reduced pyrone ring, no C4-methoxy group |

| Yangonin | 10 - 25% | C4-methoxy group, unsaturated pyrone ring |

| Kavain | 15 - 35% | Reduced pyrone ring, C4-methoxy group |

| Dihydrokavain | 10 - 20% | Reduced pyrone ring and side chain |

| Methysticin | 5 - 15% | Methylenedioxy bridge on phenyl ring |

| Dihydromethysticin | 5 - 15% | Methylenedioxy bridge and reduced pyrone ring |

| Data synthesized from multiple sources indicating typical ranges. | ||

| [1][15][16] |

Part 5: Methodologies for Biosynthetic Pathway Investigation

Validating and exploring the kavalactone pathway requires robust analytical and biochemical protocols. The following are foundational methods for researchers in this field.

Protocol 1: Kavalactone Extraction and UHPLC-UV Analysis

This protocol provides a validated method for the simultaneous quantification of major kavalactones and related flavokavains from kava root material. [15][17] Objective: To extract and quantify the six major kavalactones from dried P. methysticum root powder.

Materials:

-

Dried kava root powder

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Water (UHPLC grade)

-

Formic acid

-

Analytical standards for the six major kavalactones

-

UHPLC system with UV/Vis detector, C18 column (e.g., Acquity HSS T3, 1.8 µm)

Methodology:

-

Extraction:

-

Weigh approximately 200 mg of dried kava root powder into a 50 mL centrifuge tube.

-

Add 20 mL of methanol. Vortex thoroughly for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube.

-

Re-extract the pellet with 20 mL of acetone, repeating steps 1.2-1.4.

-

Combine the methanol and acetone supernatants. Evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of 50:50 methanol/water.

-

-

Sample Preparation for UHPLC:

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

-

-

UHPLC-UV Analysis:

-

Column: Acquity HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm.

-

Column Temperature: 60 °C. [15] 3. Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient might be: 0-1 min (30% B), 1-8 min (linear gradient to 95% B), 8-10 min (hold at 95% B), followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Detection: Monitor at 240 nm for kavalactones. [17]4. Quantification:

-

Prepare a series of calibration standards for each of the six major kavalactones (e.g., 0.5–75 µg/mL). [15] 2. Generate a calibration curve for each compound by plotting peak area against concentration.

-

Quantify the kavalactones in the sample by comparing their peak areas to the respective calibration curves.

-

Sources

- 1. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The biosynthetic origin of psychoactive kavalactones in kava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthetic origin of psychoactive kavalactones in kava | bioRxiv [biorxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 10. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 11. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. thieme-connect.com [thieme-connect.com]

Structure-activity relationship (SAR) of 4-substituted-6-styryl-2-pyrones

Title: The Pharmacophore Architect: A Technical Guide to the SAR of 4-Substituted-6-Styryl-2-Pyrones

Executive Summary: The Scaffold at a Glance

The 6-styryl-2-pyrone (6-styryl-2H-pyran-2-one) scaffold represents a privileged structure in medicinal chemistry, structurally mimetic to the combretastatin A-4 (CA-4) and resveratrol pharmacophores. Its primary value lies in its potent anticancer activity , specifically through the inhibition of tubulin polymerization and the induction of mitochondrial-mediated apoptosis .

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, with a specific focus on the critical C4-position of the pyrone ring and the styryl phenyl ring , providing a roadmap for designing analogs with nanomolar potency.

Chemical Space & Structural Logic

The core scaffold consists of a 2-pyrone (α-pyrone) ring conjugated to an aromatic ring via an ethylenic spacer. The numbering system is critical for SAR discussion:

-

Position 2: Carbonyl oxygen (Lactone). Essential for hydrogen bonding.

-

Position 4: The "Diversity Handle." Substitution here modulates solubility, electronics, and metabolic stability.

-

Position 6: The attachment point for the styryl arm.

-

Styryl Linker: A trans-double bond (E-isomer) is thermodynamically stable and biologically preferred.

-

Styryl Ring (Ring B): The hydrophobic tail that interacts with the hydrophobic pocket of the target protein.

Visualizing the Synthetic Pathway

The most robust entry into this scaffold is the Aldol Condensation of 6-methyl-2-pyrones with aromatic aldehydes.

Caption: Figure 1. Standard synthetic route via Aldol Condensation. This pathway ensures retention of the E-geometry.

Detailed SAR Analysis

The biological potency of these molecules is governed by their ability to fit into the Colchicine Binding Site of tubulin.

Region A: The Pyrone C4-Position (The Head)

The substituent at C4 dictates the electronic density of the pyrone ring and its hydrogen-bonding capacity.

| Substituent (R4) | Effect on Activity | Mechanistic Insight |

| -OH (Hydroxy) | Moderate | Found in natural products (e.g., Hispidin). Good H-bond donor, but metabolically labile (glucuronidation) and lower membrane permeability. |

| -OMe (Methoxy) | High | Preferred. Increases lipophilicity, improving cell membrane penetration. The methyl group fills a small hydrophobic pocket in tubulin. |

| -Cl (Chloro) | Low to Moderate | Useful synthetic intermediate. Often reduces solubility and binding affinity compared to -OMe. |

| -NH2 / -NHR | Variable | Can introduce new H-bond interactions, but often reduces potency compared to -OMe due to desolvation penalties. |

| -Phenyl | Low | Steric clash. The C4 position cannot tolerate large bulky groups without disrupting the planar stacking required for intercalation. |

Region B: The Styryl Linker (The Spine)

-

Geometry: The (E)-isomer (trans) is strictly required. The (Z)-isomer (cis) forces a bent conformation that does not align with the linear hydrophobic channel of the colchicine site.

-

Modifications: Saturation (reduction to a single bond) results in a 10-100 fold loss of potency . The conjugated pi-system is essential for rigidifying the molecule and maintaining the spatial distance between the pyrone and phenyl rings.

Region C: The Styryl Phenyl Ring (The Tail)

This region mimics the trimethoxyphenyl ring of Colchicine or Combretastatin A-4.

-

4'-OMe: Essential for activity.

-

3',4',5'-TriOMe: Optimal. Maximizes van der Waals contacts within the hydrophobic pocket.

-

Electron-Withdrawing Groups (e.g., 4'-NO2, 4'-CF3): Generally decrease anticancer activity but may enhance antimicrobial properties.

-

Bulky Groups (e.g., 4'-O-Benzyl): Tolerated only if they extend into the solvent-exposed region, but often reduce potency due to steric hindrance.

SAR Summary Map

Caption: Figure 2. SAR Summary. Green nodes indicate favorable modifications; Red indicates restrictive requirements.

Mechanism of Action (MOA)

The 4-substituted-6-styryl-2-pyrones function as Microtubule Destabilizing Agents (MDAs) .

-

Binding: The molecule occupies the Colchicine Binding Site at the interface of α- and β-tubulin heterodimers.

-

Inhibition: Steric blockage prevents the incorporation of the heterodimer into the growing microtubule chain.

-

Catastrophe: This leads to microtubule depolymerization, arresting the cell cycle in the G2/M phase .

-

Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway , characterized by:

-

Dissipation of Mitochondrial Membrane Potential (

).[1] -

Release of Cytochrome c.

-

Activation of Caspase-3 and Caspase-9.

-

Caption: Figure 3. Mechanism of Action pathway from ligand binding to apoptotic cell death.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-6-(3,4,5-trimethoxystyryl)-2-pyrone

This protocol yields a highly potent analog.

-

Reagents: 4-Methoxy-6-methyl-2-pyrone (1.0 eq), 3,4,5-Trimethoxybenzaldehyde (1.2 eq), Magnesium Methoxide (Mg(OMe)2) (1.5 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve the pyrone and aldehyde in anhydrous methanol under Nitrogen atmosphere.

-

Add Mg(OMe)2 powder.

-

Reflux the mixture at 65°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Pour into ice-cold 1M HCl to neutralize the base and precipitate the product.

-

Filter the yellow solid. Recrystallize from Ethanol/DMF.

-

-

Validation: NMR should show a characteristic doublet for the vinylic protons (J = 16 Hz), confirming the trans geometry.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Self-validating assay to confirm MOA.

-

Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

-

Reaction: Mix purified porcine brain tubulin (>99%) with GTP and the test compound (1–10 µM) in PEM buffer at 4°C.

-

Initiation: Transfer to a 37°C plate reader.

-

Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Interpretation: A potent inhibitor will show a flattened growth curve (suppressed Vmax) compared to the vehicle control (sigmoidal curve).

References

-

Cytotoxic styrylpyrones from Goniothalamus amuyon. Journal of Natural Products, 2003.

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 2023.[2]

-

Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Chemico-Biological Interactions, 2025.[3]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. International Journal of Molecular Sciences, 2023.

-

Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 2012.

-

Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule. Nature Communications, 2016.[4]

-

Targeting Tubulin Polymerization by Novel 7-aryl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 2017.[1]

Sources

- 1. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability and Crystal Structure of Desmethoxyyangonin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Desmethoxyyangonin, a key kavalactone from Piper methysticum (kava), presents significant interest within the pharmaceutical and scientific communities due to its unique biological activities, including its role as a reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] A thorough understanding of its solid-state properties, namely its thermodynamic stability and crystal structure, is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies used to characterize these properties and discusses the anticipated molecular arrangement and thermal behavior of desmethoxyyangonin, drawing upon data from related kavalactones and established principles of materials science. While specific experimental data for desmethoxyyangonin remains to be published, this document serves as a foundational resource for researchers embarking on the physicochemical characterization of this promising natural product.

Introduction to Desmethoxyyangonin

Desmethoxyyangonin (Figure 1) is one of the six major kavalactones, a class of lactone compounds responsible for the psychoactive and medicinal properties of kava.[1][3] Its chemical formula is C14H12O3, with a molar mass of 228.247 g·mol−1.[1] Unlike other major kavalactones, desmethoxyyangonin does not appear to modulate GABAA receptors, but it does exhibit significant anti-inflammatory and hepatoprotective effects.[1][2] The development of any active pharmaceutical ingredient (API) like desmethoxyyangonin into a viable drug product necessitates a deep understanding of its solid-state chemistry. Thermodynamic stability influences shelf-life, bioavailability, and formulation strategies, while the crystal structure dictates properties such as solubility, dissolution rate, and manufacturability.

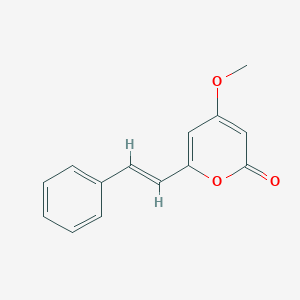

Figure 1: Chemical Structure of Desmethoxyyangonin

Caption: The 2D chemical structure of Desmethoxyyangonin.

Thermodynamic Stability Analysis

The thermodynamic stability of a pharmaceutical solid is its ability to resist chemical and physical changes over time and under various environmental conditions. Thermal analysis techniques are the cornerstone for evaluating these properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, glass transitions, and decomposition temperatures.

-

Sample Preparation: A small amount of desmethoxyyangonin (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components during heating.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Experimental Conditions: The sample and an empty reference pan are placed in the DSC cell. The temperature is then ramped at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events. An endothermic peak would indicate melting, and its onset temperature is taken as the melting point. The area under this peak is proportional to the enthalpy of fusion. Exothermic events may indicate decomposition.

The melting point of desmethoxyyangonin is reported to be between 138-140 °C and 148 °C.[1][4] A sharp endothermic peak in the DSC thermogram within this range would confirm its crystalline nature and provide a precise melting point and the energy required to melt the crystal lattice (enthalpy of fusion).

Caption: A generalized workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability and decomposition profile of a compound, as well as its solvent and water content.

-

Sample Preparation: A slightly larger sample of desmethoxyyangonin (5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Interpretation: The TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat baseline until the onset of decomposition, which is marked by a significant drop in mass.

For desmethoxyyangonin, a stable TGA profile up to its melting point would be expected. Any significant weight loss before melting could indicate the presence of residual solvent or water. The temperature at which rapid weight loss occurs signifies the onset of thermal decomposition.

Caption: A generalized workflow for TGA analysis.

Crystal Structure Elucidation

The crystal structure of a molecule describes the ordered arrangement of its atoms in a crystalline solid. This three-dimensional architecture is fundamental to many of the bulk properties of the material. X-ray diffraction is the primary technique for determining crystal structures.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystal. This technique requires a high-quality single crystal of the compound.

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of desmethoxyyangonin suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved through various techniques such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction data using computational methods. This initial model is then refined to best fit the experimental data.

While the crystal structure of desmethoxyyangonin is not currently available in the public domain, the structure of a closely related kavalactone, kavain, has been reported.[5] This provides a valuable template for understanding the likely packing motifs and intermolecular interactions in desmethoxyyangonin.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk powder sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal form.

-

Sample Preparation: A small amount of the powdered desmethoxyyangonin sample is gently packed into a sample holder to ensure a flat, even surface.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of desmethoxyyangonin.

A PXRD pattern can be used to identify the crystalline form, assess its purity, and monitor for any phase transformations during storage or processing.

Caption: A generalized workflow for PXRD analysis.

Anticipated Structural Features and Intermolecular Interactions of Desmethoxyyangonin

Based on the chemical structure of desmethoxyyangonin and the known crystal structure of kavain, we can infer several key features of its solid-state arrangement. The molecule possesses a planar pyran-2-one ring system and a phenyl group, which are likely to engage in π-π stacking interactions. The presence of a methoxy group and a carbonyl group provides sites for potential C-H···O hydrogen bonding. These non-covalent interactions will play a crucial role in the overall packing of the molecules in the crystal lattice, influencing its stability and physical properties.

Molecular modeling and computational chemistry can provide further insights into the likely crystal packing and predict the PXRD pattern.[6] Such in silico studies are becoming increasingly important in pharmaceutical development, especially when experimental data is scarce.

Summary of Physicochemical Properties

The following table summarizes the known and anticipated physicochemical properties of desmethoxyyangonin.

| Property | Value/Anticipated Value | Source/Method |

| Chemical Formula | C14H12O3 | [1] |

| Molar Mass | 228.247 g·mol−1 | [1] |

| Appearance | White to faint yellow powder | [1] |

| Melting Point | 138-148 °C | [1][4] |

| Enthalpy of Fusion | To be determined | DSC |

| Decomposition Temp. | To be determined | TGA |

| Crystal System | To be determined | SC-XRD |

| Space Group | To be determined | SC-XRD |

| Unit Cell Dimensions | To be determined | SC-XRD |

Conclusion

A comprehensive understanding of the thermodynamic stability and crystal structure of desmethoxyyangonin is essential for its progression as a potential therapeutic agent. This guide has outlined the key experimental techniques—DSC, TGA, SC-XRD, and PXRD—that are critical for this characterization. While specific experimental data for desmethoxyyangonin is not yet publicly available, this document provides a robust framework for researchers to approach the solid-state analysis of this and other kavalactones. The anticipated structural features and properties discussed herein, based on the known chemistry of related compounds, offer a valuable starting point for future experimental and computational investigations. The elucidation of these fundamental physicochemical properties will undoubtedly accelerate the development of desmethoxyyangonin into a safe and effective pharmaceutical product.

References

-

Uncovering the Secrets of Kavalactone Binding to the GABA-A Receptor: A Molecular Docking Approach Tentative | Kava Forums. (2023, February 25). Retrieved from [Link]

-

Structures of the six main kavalactones (1–6), Pipermethysticine (7),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Desmethoxyyangonin - Wikipedia. (n.d.). Retrieved from [Link]

-

Neuroprotective properties of kavalactones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Desmethoxyyangonin and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed. (n.d.). Retrieved from [Link]

-

Structures of the natural products, yangonin and desmethoxyyangonin,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Dihydromethysticin - Wikipedia. (n.d.). Retrieved from [Link]

-

Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC. (n.d.). Retrieved from [Link]

-

desmethoxyyangonin, 15345-89-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC. (n.d.). Retrieved from [Link]

-

Kawain. (n.d.). Retrieved from [Link]

-

Chemical structure of kavain (KA). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Desmethoxyyangonin | C14H12O3 | CID 5273621 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Structures of kavalactones in CO 2 extract from kava root. (A) Dihydrokavain, (B) kavain, (C) methysticin, (D) yangonin, (E) 1,2-desmethoxyyangonin, (F) dihydromethysticin. - ResearchGate. (n.d.). Retrieved from [Link]

-

Structures of the six main kavalactones (1-6), Pipermethysticine (7),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Dihydrokavain | C14H16O3 | CID 10220256 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC. (n.d.). Retrieved from [Link]

-

dihydrokavain - Wikidata. (n.d.). Retrieved from [Link]

-

Kavalactones and the endocannabinoid system: The plant-derived yangonin is a novel CB1 receptor ligand - Squarespace. (n.d.). Retrieved from [Link]

-

(+)-Methysticin | C15H14O5 | CID 5281567 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Chemical structures of (A) six major kavalactones and (B) three flavokavains. - ResearchGate. (n.d.). Retrieved from [Link]

-

Dihydrokavain - Wikipedia. (n.d.). Retrieved from [Link]

-

(+)-Kavain | C14H14O3 | CID 5281565 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(+)-Dihydromethysticin - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

(+)-Dihydromethysticin - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

1 Chemical structures of six main kavalactones in kava root extract.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Yangonin - Wikipedia. (n.d.). Retrieved from [Link]

-

Methysticin - Wikipedia. (n.d.). Retrieved from [Link]

-

Kavain - Wikipedia. (n.d.). Retrieved from [Link]

-

Kavalactone - Wikipedia. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

-

Methysticin. (n.d.). Retrieved from [Link]

-

CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. (n.d.). Retrieved from [Link]

-

Kavalactones - The Active Molecules in Kava - Aloha Tonics. (2024, October 15). Retrieved from [Link]

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

CCDC 2359408: Experimental Crystal Structure Determination - Iowa Research. (n.d.). Retrieved from [Link]

-

Demethoxyyangonin – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Kavalactones from Kava (Piper methysticum) root extract as modulators of recombinant human glycine receptors - PubMed. (2019, August 27). Retrieved from [Link]

-

Kavalactones from Kava (Piper methysticum) root extract as modulators of recombinant human glycine receptors - ResearchGate. (2019, May 17). Retrieved from [Link]

-

Extracts and kavalactones of Piper methysticum G. Forst (kava-kava) inhibit P-glycoprotein in vitro - ResearchGate. (2014, November 4). Retrieved from [Link]

Sources

- 1. Desmethoxyyangonin - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kavalactone - Wikipedia [en.wikipedia.org]

- 4. Desmethoxyyangonin | C14H12O3 | CID 5273621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kawain [drugfuture.com]

- 6. kavaforums.com [kavaforums.com]

Methodological & Application

Supercritical CO2 extraction parameters for pyran-2-one derivatives

Application Note: Precision Extraction of Pyran-2-one Derivatives via Supercritical CO₂

Executive Summary & Chemical Context

This guide details the protocol for the isolation of pyran-2-one (2-pyrone) derivatives using Supercritical Carbon Dioxide (SC-CO₂). Pyran-2-ones are a class of unsaturated lactones found in diverse bioactive matrices, ranging from Piper methysticum (Kava) to Dipteryx odorata (Tonka bean) and specific fungal metabolites.

The Challenge: Pyran-2-ones possess a conjugated lactone ring that is chemically stable but often thermolabile or prone to ring-opening hydrolysis in harsh aqueous-alkaline conditions. Conventional solvent extraction (hexane/acetone) often yields high wax content and requires extensive solvent removal.

The Solution: SC-CO₂ offers a tunable non-polar to moderately polar solvent environment. By manipulating density (via pressure) and polarity (via co-solvents), researchers can selectively extract the pyran-2-one scaffold while leaving behind heavy waxes or highly polar tannins.

Critical Parameter Optimization (The "Why" Behind the Settings)

Success in SC-CO₂ extraction relies on balancing Solvating Power (Density) against Diffusivity (Mass Transfer).

| Parameter | Recommended Range | Mechanistic Impact |

| Pressure | 25 – 45 MPa (250–450 bar) | Solubility Driver. Pyran-2-ones are moderately polar. Pressures <15 MPa yield poor solubility. Pressures >50 MPa increase wax co-extraction, reducing purity. |

| Temperature | 40 – 60°C | Diffusivity Driver. While higher T increases solute vapor pressure, it decreases CO₂ density. The "Crossover Pressure" for these compounds is typically ~28-30 MPa. Above this pressure, higher T improves yield; below it, higher T reduces yield. |

| Co-solvent | Ethanol (10-20% v/v) | Polarity Tuner. The lactone ring contains oxygen, increasing polarity. Pure CO₂ extracts simple coumarins well, but complex kavalactones or glycosylated pyrones require ethanol to disrupt matrix interactions. |

| Flow Rate | 2 – 4 mL/min (Lab Scale) | Residence Time. Lower flow rates maximize saturation in the fluid phase, essential for compounds with limited solubility in CO₂. |

| Particle Size | 0.25 – 0.50 mm (30-60 mesh) | Mass Transfer. Particles <0.2 mm cause channeling (fluid bypass). Particles >0.8 mm induce significant intra-particle diffusion resistance, lowering yield. |

Experimental Protocol: Step-by-Step

Phase A: Sample Pre-Treatment

-

Moisture Control: Dry biomass to <10% moisture. Water acts as a competitive polarity barrier and can cause mechanical icing at the restrictor.

-

Comminution: Grind material using a cutting mill. Sieve to isolate the 0.25–0.50 mm fraction. Discard "fines" (<0.1 mm) to prevent clogging of sintered filters.

Phase B: System Configuration

-

Vessel Packing: Load the extraction vessel (EV) in a "sandwich" configuration:

-

Bottom: 2g Glass Wool + 5g Glass Beads (creates a distribution plate).

-

Middle: Mixed Sample (Biomass + inert dispersing agent like diatomaceous earth, ratio 1:0.5).

-

Top: 2g Glass Wool (prevents particle entrainment).

-

-

Restrictor/Separator: Set the separator temperature to 40°C to prevent solute precipitation from clogging the line during depressurization.

Phase C: The Extraction Cycle

This protocol utilizes a Dynamic-Static-Dynamic cycle to maximize diffusion from the plant matrix.

-

Pressurization: Ramp to 30 MPa at 40°C.

-

Static Soak (15 mins): Stop flow. Allow CO₂ to penetrate the matrix and swell the cellular structure. This is critical for releasing pyrones bound to cellular lignocellulose.

-

Dynamic Extraction (60-90 mins):

-

Initiate CO₂ flow at 3 mL/min .

-

If using Co-solvent: Inject Ethanol (96%) at 0.3 mL/min (10% ratio) simultaneously.

-

-

Fractionation (Optional): If your system has multiple separators:

-

Separator 1 (15 MPa, 45°C): Collects heavy waxes/resins.

-

Separator 2 (5 MPa, 25°C): Collects the target Pyran-2-ones.

-

Phase D: Post-Processing

-

Solvent Removal: If ethanol was used, evaporate under reduced pressure (Rotovap) at <45°C.

-

Analysis: Reconstitute in HPLC-grade Methanol for quantification via HPLC-UV (254 nm for coumarins, 246 nm for kavalactones).

Visualization of Logic & Workflow

Diagram 1: Extraction Workflow

This flowchart visualizes the operational sequence, highlighting the critical decision points for co-solvent addition.

Caption: Operational workflow for SC-CO2 extraction of pyran-2-ones, detailing the co-solvent decision path.

Diagram 2: Parameter Interaction Logic

This diagram explains the "Crossover Effect" logic—why simply increasing temperature is not always the answer.

Caption: The interplay between Pressure and Temperature.[1][2][3][4][5] Note that High T reduces density but increases vapor pressure.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | Channeling in vessel | Repack vessel with higher ratio of dispersant (glass beads). Ensure particle size is uniform. |

| Extract is Waxy/Green | Pressure too high | Reduce pressure to 20-25 MPa . Waxes and chlorophyll are less soluble at lower densities. |

| Restrictor Clogging | Moisture freezing or solute precipitation | Increase restrictor/separator temperature to 50°C . Ensure feed is dried to <10% moisture. |

| Incomplete Recovery | Matrix interactions | Introduce 10% Ethanol co-solvent or increase Static Soak time to 30 mins. |

References

-

Vertex AI Search. (2023). Supercritical CO2 extraction of Kavalactones: Patent CN102846721A. Google Patents. Link

-

National Institutes of Health (NIH). (2024). Supercritical Carbon Dioxide Extraction of Coumarins from Pterocaulon polystachyum. PMC. Link

-

MDPI. (2022). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds. Molecules. Link

-

Supercritical Fluid Technologies. (n.d.). Cannabis Extraction by Supercritical Carbon Dioxide – Effects of Extraction Parameters. Application Note. Link

-

National Institutes of Health (NIH). (2017). Effect of Supercritical Carbon Dioxide Extraction Parameters on Bioactive Metabolites. PMC. Link

Sources

- 1. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supercritical carbon dioxide: a solvent like no other - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Resolution of Enantiomers in Chiral Kavalactone Synthesis

Welcome to the technical support center for chiral kavalactone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of resolving kavalactone enantiomers. Many kavalactones, such as kavain and methysticin, possess a single stereocenter at the C6 position, and their biological activities can be stereospecific.[1] Therefore, obtaining enantiomerically pure compounds is critical for pharmacological studies and therapeutic development.

This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind experimental choices and offer solutions to common challenges encountered in the lab.

FAQ 1: Foundational Strategy

Q1: I have synthesized a racemic kavalactone. What is the best method to resolve the enantiomers?

A1: There is no single "best" method; the optimal strategy depends on the specific kavalactone structure, available equipment, scale, and downstream applications. The three primary techniques for resolving kavalactone enantiomers are Chiral Preparative Chromatography (HPLC/SFC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

Your choice should be guided by a systematic evaluation:

-

Analytical Feasibility: First, develop a robust analytical method on a chiral HPLC or SFC column to confirm you can separate and quantify the enantiomers. This is non-negotiable as it will be used to assess the success of any resolution technique.

-

Scale & Throughput: For small-scale research (<1 g), chiral chromatography is often the fastest and most direct approach. For larger, process-scale synthesis, diastereomeric crystallization or enzymatic resolution may be more cost-effective.

-

Substrate Properties: The presence of functional groups (e.g., hydroxyl or carboxyl groups on precursors) is essential for enzymatic resolution or the formation of diastereomeric salts.[2][3]

Below is a decision-making workflow to help guide your selection process.

Sources

Validation & Comparative

A Comparative Analysis of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one and Kavain for Neuropharmacological Research

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the kavalactones derived from the kava plant (Piper methysticum) represent a compelling class of psychoactive compounds. Among the six major kavalactones, Kavain and 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, also known as Desmethoxyyangonin (DMY), exhibit distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an in-depth, objective comparison of their biological activities, supported by experimental data, to inform future research and development in this area.

Introduction to the Compounds

Kavain is a well-characterized kavalactone known for its anxiolytic, sedative, and muscle-relaxant properties.[1] It is one of the most abundant kavalactones in kava extracts and has been the subject of extensive research to elucidate its mechanisms of action.

4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one (Desmethoxyyangonin or DMY) is another major kavalactone found in the kava plant.[2] While structurally related to Kavain, its pharmacological profile diverges significantly, offering a different spectrum of potential therapeutic applications.

This guide will delve into a side-by-side comparison of their effects on key neuropharmacological targets, present the experimental methodologies to assess these activities, and provide a framework for their potential applications in drug discovery.

Comparative Pharmacological Analysis

The distinct neuropharmacological effects of Kavain and DMY stem from their differential interactions with key protein targets in the central nervous system. The following sections and tables summarize their known activities.

Monoamine Oxidase (MAO) Inhibition

Both Kavain and DMY have been shown to inhibit monoamine oxidases, enzymes crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[3] However, their potency and selectivity differ significantly.

| Compound | Target | IC50 | Ki | Inhibition Type | Reference(s) |

| Kavain | MAO-A | 19.0 µM | 7.72 µM | Reversible, Competitive | [3] |

| MAO-B | 5.34 µM | 5.10 µM | Reversible, Competitive | [3] | |

| Desmethoxyyangonin (DMY) | MAO-A | 1.85 µM | 0.922 µM | Reversible | [4] |

| MAO-B | 0.123 µM | 0.031 µM | Reversible | [4][5] |

Expert Interpretation: The data clearly indicates that while both compounds inhibit MAO enzymes, DMY is a significantly more potent and selective inhibitor of MAO-B.[4][5] This preferential inhibition of MAO-B by DMY suggests a potential role in modulating dopamine levels more specifically, which may contribute to different behavioral outcomes compared to the broader, though less potent, MAO inhibition by Kavain.[2] The reversible and competitive nature of Kavain's inhibition has also been established.[3]

GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is a primary target for many anxiolytic and sedative drugs. The interaction of Kavain and DMY with this receptor is a key point of divergence in their pharmacological profiles.

| Compound | Target | Effect | Quantitative Data | Reference(s) |

| Kavain | GABA-A Receptor | Positive Allosteric Modulator | Enhances GABA-elicited currents; effect is not blocked by flumazenil, indicating a binding site distinct from benzodiazepines.[6][7] | [6][7] |

| Desmethoxyyangonin (DMY) | GABA-A Receptor | No significant modulation | Does not appear to act as a positive allosteric modulator.[2] | [2] |

Expert Interpretation: Kavain's ability to enhance the function of GABA-A receptors is a cornerstone of its anxiolytic and sedative effects.[6][7] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor different from the GABA binding site to increase the receptor's response to GABA.[6] Crucially, this action is independent of the benzodiazepine binding site, suggesting a novel mechanism for anxiolysis.[6][7] In stark contrast, DMY does not share this property, indicating that its central nervous system effects are mediated by other mechanisms.[2]

Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Inhibition of these channels can lead to a reduction in neuronal excitability.

| Compound | Target | Effect | Quantitative Data | Reference(s) |

| Kavain | Voltage-Gated Na+ Channels | Inhibition | Rapid and reversible inhibition of peak Na+ currents; non-competitive inhibition of [3H]-batrachotoxinin-A 20-alpha-benzoate binding.[8] | [8] |

| Desmethoxyyangonin (DMY) | Voltage-Gated Na+ Channels | Not well-characterized | Data not available in the reviewed literature. |

Expert Interpretation: Kavain has been demonstrated to inhibit voltage-gated sodium channels, an action that likely contributes to its anticonvulsant and analgesic properties.[8] The inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[8] Unfortunately, a direct comparison with DMY on this target is not possible due to a lack of available experimental data for DMY's effects on voltage-gated sodium channels in the current scientific literature. This represents a significant knowledge gap that warrants further investigation.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard methodologies for assessing the key pharmacological activities discussed.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common fluorometric method to determine the inhibitory activity of test compounds on MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Test compounds (Kavain, DMY) and reference inhibitor (e.g., pargyline for MAO-B, clorgyline for MAO-A)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, HRP, and Amplex Red in assay buffer.

-

Assay Reaction: To each well of the microplate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate, HRP, and Amplex Red mixture to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) over a period of time (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for MAO Inhibition Assay

Workflow for determining MAO inhibitory activity.

GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site)

-

Non-specific binding control (e.g., unlabeled GABA or diazepam)

-

Test compounds (Kavain, DMY)

-

Homogenization buffer (e.g., sucrose buffer)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with assay buffer by resuspension and centrifugation to remove endogenous GABA.

-

Binding Reaction: In reaction tubes, combine the prepared membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. For determining non-specific binding, use a high concentration of the non-specific binding control instead of the test compound.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Reaction: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound. Plot the percent displacement against the logarithm of the test compound concentration and fit the data to a competition binding curve to calculate the Ki or IC50 value.

Logical Flow of GABA-A Receptor Binding Assay

Steps in a GABA-A receptor radioligand binding assay.

Voltage-Gated Sodium Channel Electrophysiology Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of test compounds on voltage-gated sodium channels.

Materials:

-

Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Data acquisition system and software

-

Borosilicate glass capillaries for patch pipettes

-

Internal (pipette) solution

-

External (bath) solution

-

Test compounds (Kavain, DMY)

-

Perfusion system

Procedure:

-

Cell Culture: Culture the cells expressing the target sodium channel on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the internal solution.

-

Patching and Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under the microscope, approach a cell with the patch pipette and form a high-resistance (gigaohm) seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential where the sodium channels are in a closed state (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Data Acquisition: Record the sodium currents before, during, and after the application of the test compound.

-

Data Analysis: Measure the peak amplitude of the sodium currents at each voltage step. Construct a current-voltage (I-V) relationship. Generate a dose-response curve by plotting the percent inhibition of the peak current against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway of Key Neuropharmacological Targets

Simplified signaling pathways for GABA-A receptor modulation and MAO-B inhibition.

Conclusion and Future Directions

The comparative analysis of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one (DMY) and Kavain reveals two kavalactones with distinct and potentially complementary neuropharmacological profiles. Kavain's primary mechanism of action appears to be the positive allosteric modulation of GABA-A receptors, consistent with its known anxiolytic and sedative effects. In contrast, DMY is a potent and selective inhibitor of MAO-B, suggesting a different therapeutic potential, possibly in the realm of neurodegenerative diseases where MAO-B inhibitors are of interest.

The significant gap in the literature regarding the effect of DMY on voltage-gated sodium channels presents a clear avenue for future research. A thorough investigation of DMY's activity on these channels would provide a more complete picture of its pharmacological profile and allow for a more comprehensive comparison with Kavain. Furthermore, in vivo behavioral studies directly comparing the anxiolytic, sedative, and cognitive effects of purified Kavain and DMY are warranted to translate these in vitro findings into a better understanding of their physiological roles. For drug development professionals, the distinct mechanisms of these two compounds highlight the potential for developing novel therapeutics with more targeted actions by exploring the diverse pharmacology of the kavalactones.

References

-

Desmethoxyyangonin - Wikipedia. (n.d.). Retrieved from [Link]

-

An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC. (2022, July 12). Retrieved from [Link]

-